N-[1H-indol-3-yl(phenyl)methyl]-N-methyl-2-(2-nitrophenoxy)acetamide
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Overview
Description
N-[1H-indol-3-yl(phenyl)methyl]-N-methyl-2-(2-nitrophenoxy)acetamide is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-indol-3-yl(phenyl)methyl]-N-methyl-2-(2-nitrophenoxy)acetamide typically involves the reaction of an indole derivative with a phenylmethyl halide, followed by the introduction of a nitrophenoxy group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The final step involves the acylation of the intermediate product with an acetic anhydride or acetyl chloride to form the acetamide derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1H-indol-3-yl(phenyl)methyl]-N-methyl-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The phenylmethyl group can undergo electrophilic substitution reactions, particularly at the para position relative to the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylmethyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[1H-indol-3-yl(phenyl)methyl]-N-methyl-2-(2-nitrophenoxy)acetamide involves its interaction with tubulin, a protein that is essential for the formation of microtubules. By binding to the colchicine binding site on tubulin, the compound inhibits the polymerization of tubulin, leading to the disruption of microtubule dynamics. This results in cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: Another indole derivative with similar tubulin polymerization inhibitory activity.
2-((1H-indol-3-yl)thio)-N-phenyl-acetamides: Compounds with antiviral activity targeting RNA-dependent RNA polymerase.
Properties
Molecular Formula |
C24H21N3O4 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-[1H-indol-3-yl(phenyl)methyl]-N-methyl-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C24H21N3O4/c1-26(23(28)16-31-22-14-8-7-13-21(22)27(29)30)24(17-9-3-2-4-10-17)19-15-25-20-12-6-5-11-18(19)20/h2-15,24-25H,16H2,1H3 |
InChI Key |
FNCOMGZKSPISGR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(C1=CC=CC=C1)C2=CNC3=CC=CC=C32)C(=O)COC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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